
1,3-Bis-(6-methyl-pyridin-2-yl)-propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis-(6-methyl-pyridin-2-yl)-propane-1,3-dione is a chemical compound that belongs to the class of diketones It is characterized by the presence of two pyridine rings substituted with methyl groups at the 6th position, connected by a propane-1,3-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis-(6-methyl-pyridin-2-yl)-propane-1,3-dione typically involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with acetylacetone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
1,3-Bis-(6-methyl-pyridin-2-yl)-propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the diketone moiety to diols or other reduced forms.
Substitution: The methyl groups on the pyridine rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Diols or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
科学研究应用
1,3-Bis-(6-methyl-pyridin-2-yl)-propane-1,3-dione has several scientific research applications:
Coordination Chemistry:
Catalysis: Metal complexes of this compound are investigated for their catalytic activity in various organic transformations, including oxidation and reduction reactions.
Material Science: The compound and its derivatives are explored for their potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Research is conducted to explore the biological activity of the compound and its metal complexes, including potential antimicrobial and anticancer properties.
作用机制
The mechanism of action of 1,3-Bis-(6-methyl-pyridin-2-yl)-propane-1,3-dione largely depends on its role as a ligand in metal complexes. The compound coordinates with metal ions through the nitrogen atoms of the pyridine rings and the oxygen atoms of the diketone moiety. This coordination can alter the electronic properties of the metal center, enhancing its reactivity in catalytic processes. The molecular targets and pathways involved vary depending on the specific metal complex and the reaction being catalyzed.
相似化合物的比较
Similar Compounds
1,3-Bis-(2-pyridyl)-propane-1,3-dione: Similar structure but without the methyl groups on the pyridine rings.
1,3-Bis-(4-methyl-pyridin-2-yl)-propane-1,3-dione: Methyl groups are positioned at the 4th position of the pyridine rings.
1,3-Bis-(6-chloro-pyridin-2-yl)-propane-1,3-dione: Chlorine atoms replace the methyl groups on the pyridine rings.
Uniqueness
1,3-Bis-(6-methyl-pyridin-2-yl)-propane-1,3-dione is unique due to the presence of methyl groups at the 6th position of the pyridine rings. This structural feature can influence the electronic properties and steric effects, potentially enhancing its reactivity and selectivity in various chemical reactions and catalytic processes.
属性
IUPAC Name |
1,3-bis(6-methylpyridin-2-yl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-5-3-7-12(16-10)14(18)9-15(19)13-8-4-6-11(2)17-13/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJPUZRPDMJYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)CC(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
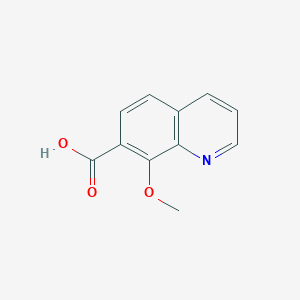

![2-(3-Fluorophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B8096725.png)
![Methyl furo[2,3-b]pyridine-6-carboxylate](/img/structure/B8096735.png)
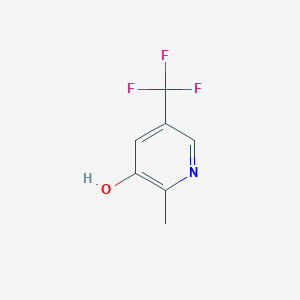
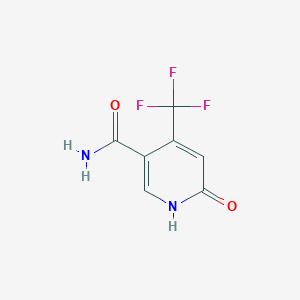
![2-[1-(N-Boc-Amino)ethyl]phenylboronic acid pinacol ester](/img/structure/B8096760.png)
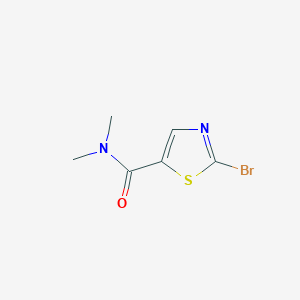

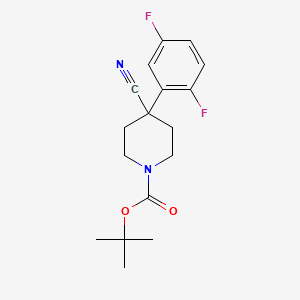
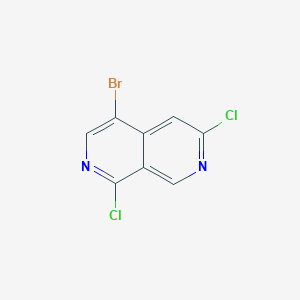
![Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl](/img/structure/B8096798.png)
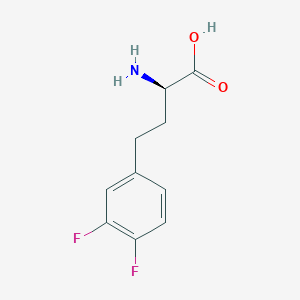
![(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B8096809.png)
